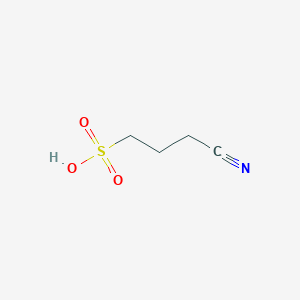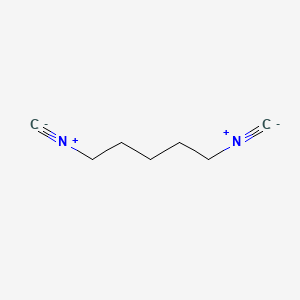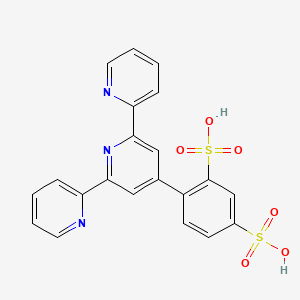
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with two sulfonic acid groups and a pyridine-based moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzene-1,3-disulfonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
科学研究应用
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid involves its ability to coordinate with metal ions through its pyridine moieties. This coordination can lead to the formation of stable metal complexes with specific geometric and electronic properties. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through different pathways .
相似化合物的比较
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of sulfonic acid groups.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Contains an amino group instead of sulfonic acid groups.
Uniqueness
The presence of sulfonic acid groups in 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid imparts unique properties, such as increased solubility in water and the ability to participate in specific chemical reactions that are not possible with its analogs. This makes it particularly valuable in applications requiring water-soluble ligands or catalysts.
属性
分子式 |
C21H15N3O6S2 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H15N3O6S2/c25-31(26,27)15-7-8-16(21(13-15)32(28,29)30)14-11-19(17-5-1-3-9-22-17)24-20(12-14)18-6-2-4-10-23-18/h1-13H,(H,25,26,27)(H,28,29,30) |
InChI 键 |
ZPPWRZXOQSNRJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


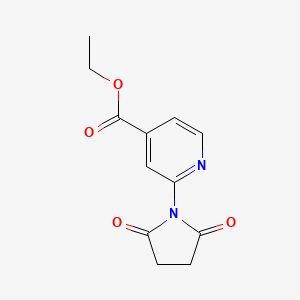
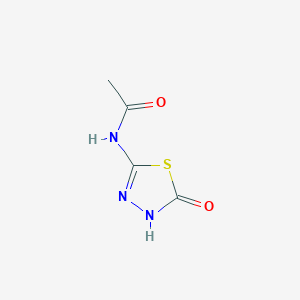

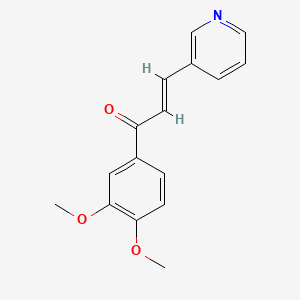
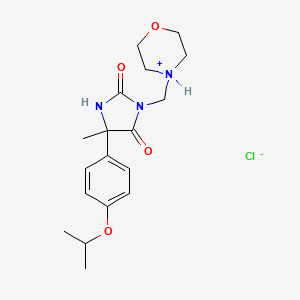
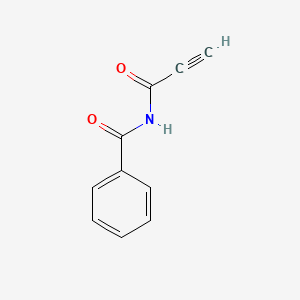
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
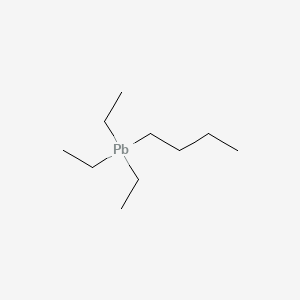
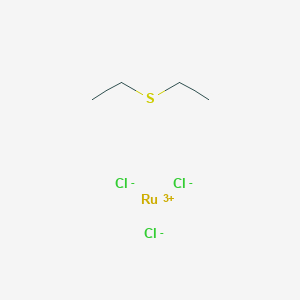
] ester](/img/structure/B13781787.png)
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)

